

# An in vitro comparative study of the activity of Imipenem and ertapenem

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Imipenem**

Cat. No.: **B608078**

[Get Quote](#)

## A Comparative In Vitro Analysis of Imipenem and Ertapenem Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antimicrobial activity of two prominent carbapenem antibiotics: **imipenem** and ertapenem. The information presented is collated from multiple studies to assist researchers and drug development professionals in understanding the nuanced differences in the activity spectra of these critical therapeutic agents. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies cited.

## Executive Summary

**Imipenem** and ertapenem are both broad-spectrum  $\beta$ -lactam antibiotics belonging to the carbapenem class. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. However, in vitro studies reveal significant differences in their activity against specific bacterial groups. Generally, ertapenem demonstrates more potent activity against members of the Enterobacteriaceae family. Conversely, **imipenem** exhibits superior activity against non-fermenting Gram-negative bacilli such as *Pseudomonas aeruginosa* and *Acinetobacter* species, as well as against Gram-positive cocci, including *Staphylococcus* and *Enterococcus* species.

## Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for **imipenem** and ertapenem against a range of clinically relevant bacteria. The MIC90 value represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

### Gram-Negative Bacteria

| Organism               | Imipenem MIC90<br>(mg/L) | Ertapenem MIC90<br>(mg/L) | Key Findings                                                                                                                                                                                                                 |
|------------------------|--------------------------|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Enterobacteriaceae     | ≤1 - >16                 | ≤0.5 - 1                  | Ertapenem is generally more active against Enterobacteriaceae, including strains producing extended-spectrum $\beta$ -lactamases (ESBLs).<br><a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Pseudomonas aeruginosa | 16                       | >16                       | Imipenem has greater in vitro activity against <i>P. aeruginosa</i> compared to ertapenem, which shows limited activity.<br><a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                      |
| Acinetobacter spp.     | >16                      | >16                       | Both carbapenems show limited activity against many <i>Acinetobacter</i> isolates, though imipenem is generally more active.<br><a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                  |
| Haemophilus influenzae | ≤0.5                     | ≤0.06                     | Ertapenem is highly active against <i>H. influenzae</i> .<br><a href="#">[1]</a> <a href="#">[7]</a>                                                                                                                         |
| Moraxella catarrhalis  | ≤0.5                     | ≤0.06                     | Ertapenem demonstrates potent activity against <i>M. catarrhalis</i> .<br><a href="#">[1]</a> <a href="#">[7]</a>                                                                                                            |
| Neisseria gonorrhoeae  | ≤0.12                    | ≤0.06                     | Ertapenem is very active against <i>N.</i>                                                                                                                                                                                   |

gonorrhoeae.[\[1\]](#)

## Gram-Positive Bacteria

| Organism                                                   | Imipenem MIC <sub>90</sub><br>(mg/L) | Ertapenem MIC <sub>90</sub><br>(mg/L) | Key Findings                                                                                                                                                  |
|------------------------------------------------------------|--------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Methicillin-Susceptible<br>Staphylococcus<br>aureus (MSSA) | ≤0.5                                 | ≤1                                    | Imipenem is slightly<br>more potent against<br>MSSA. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>                                              |
| Streptococcus<br>pneumoniae                                | ≤0.5                                 | ≤1                                    | Imipenem generally<br>shows greater activity<br>against S.<br>pneumoniae. <a href="#">[1]</a> <a href="#">[3]</a>                                             |
| Enterococcus faecalis                                      | 4                                    | >16                                   | Imipenem is more<br>active against E.<br>faecalis, though<br>resistance is common.<br>Ertapenem has poor<br>activity. <a href="#">[3]</a> <a href="#">[5]</a> |

## Anaerobic Bacteria

| Organism                   | Imipenem MIC90 (mg/L) | Ertapenem MIC90 (mg/L) | Key Findings                                                                                                                        |
|----------------------------|-----------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Bacteroides fragilis group | 0.5                   | 0.5 - 4                | Both carbapenems are active, with some studies showing imipenem to be slightly more active. <a href="#">[1]</a> <a href="#">[4]</a> |
| Clostridium spp.           | 2                     | 2                      | Both imipenem and ertapenem demonstrate good activity against Clostridium species. <a href="#">[1]</a>                              |

## Mechanism of Action

**Imipenem** and ertapenem, like other  $\beta$ -lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[\[8\]](#) The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and death. Ertapenem has a high affinity for PBPs 2 and 3 in *Escherichia coli*.[\[6\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

Mechanism of action of carbapenem antibiotics.

## Experimental Protocols

The in vitro activity data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The most common of these are the broth microdilution and Etest methods, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

### Broth Microdilution Method

This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the test wells.
- Preparation of Antibiotic Dilutions: Serial twofold dilutions of **imipenem** and ertapenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculation: A multi-well microtiter plate is used, with each well containing a specific concentration of the antibiotic. The standardized bacterial inoculum is added to each well.
- Incubation: The microtiter plates are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

### Etest Method

The Etest provides a quantitative determination of the MIC and consists of a predefined, continuous, and exponential gradient of antibiotic concentrations on a plastic strip.

- Preparation of Bacterial Lawn: A sterile swab is dipped into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) and used to inoculate the entire

surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacterial growth.

- Application of Etest Strip: The Etest strip containing the antibiotic gradient is applied to the surface of the inoculated agar plate.
- Incubation: The plate is incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Reading of Results: An elliptical zone of growth inhibition is formed around the strip. The MIC value is read at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.



[Click to download full resolution via product page](#)

Workflow for antimicrobial susceptibility testing.

## Conclusion

The in vitro data consistently demonstrate that while both **imipenem** and ertapenem are potent carbapenems, their activity profiles are distinct. Ertapenem excels in its activity against Enterobacteriaceae, making it a valuable agent for infections caused by these organisms. In contrast, **imipenem**'s broader spectrum of activity, particularly against challenging nosocomial pathogens like *P. aeruginosa* and *Acinetobacter* spp., as well as its enhanced potency against Gram-positive bacteria, positions it as a critical therapeutic option for more severe and complex infections. The choice between these two agents should be guided by the specific pathogens suspected or identified, local resistance patterns, and the clinical context of the infection.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Comparative in vitro activity of ertapenem against aerobic and anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Ertapenem and Imipenem against Clinical Extended Spectrum Beta-Lactamase-Producing Enterobacteriaceae Collected in Military Teaching Hospital Mohammed V of Rabat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ertapenem: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ertapenem - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An in vitro comparative study of the activity of Imipenem and ertapenem]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608078#an-in-vitro-comparative-study-of-the-activity-of-imipenem-and-ertapenem>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)